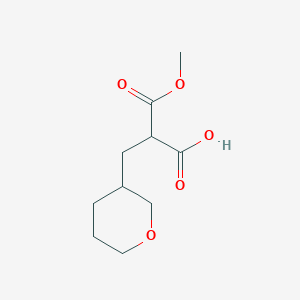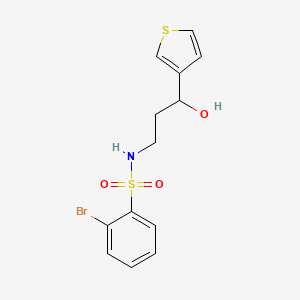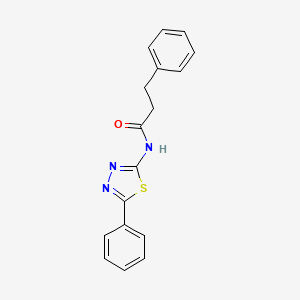
3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with dna, disrupting its replication process . This interaction can lead to the inhibition of cell replication, which is a crucial step in the growth and proliferation of both bacterial and cancer cells .
Biochemical Pathways
Given its potential to disrupt dna replication, it can be inferred that it may affect the dna synthesis pathway, leading to the inhibition of cell replication .
Pharmacokinetics
It’s known that the sulfur atom in the thiadiazole system has good liposolubility, which positively impacts the biological activity and pharmacokinetic properties of thiadiazole-containing compounds . This makes them capable of easily crossing through cell membranes .
Result of Action
The result of the action of 3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is the potential inhibition of cell replication. This is due to its ability to disrupt DNA replication, which is a crucial process for cell growth and proliferation . This can lead to the inhibition of the growth of both bacterial and cancer cells .
Analyse Biochimique
Biochemical Properties
3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has shown promising results in biochemical reactions. It has been reported to have good antiproliferative activity against certain cancer cell lines . The compound’s activity is generally connected with the inhibition of certain kinases , which play crucial roles in cellular processes such as cell division and signal transduction.
Cellular Effects
In terms of cellular effects, this compound has been found to induce cell cycle progression through the G1 into the S phase in cells . This suggests that the compound may influence cell function by affecting cell cycle regulation, which is a critical aspect of cellular growth and division.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms involves the inhibition of kinase 1/2 (ERK1/2) . By inhibiting these enzymes, the compound can disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Temporal Effects in Laboratory Settings
It is known that the compound has shown good stability and has been used in various in vitro and in vivo studies .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors , potentially affecting metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in the presence of triethylamine . The reaction is carried out in absolute ethanol, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
1,2,4-thiadiazole derivatives: These isomers also have significant biological activities but differ in their chemical properties and reactivity.
1,3,4-oxadiazole derivatives: These compounds are structurally similar but contain an oxygen atom in place of sulfur, leading to different biological activities.
Uniqueness
3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific substitution pattern and the presence of both phenyl and thiadiazole rings. This combination enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGACXINCEXCION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)

![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate](/img/structure/B3010963.png)

![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)
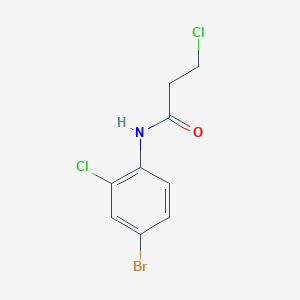
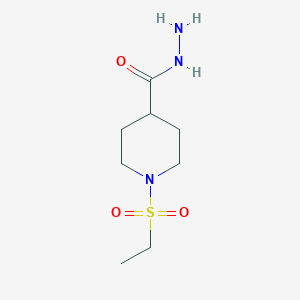
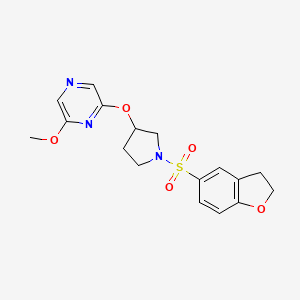
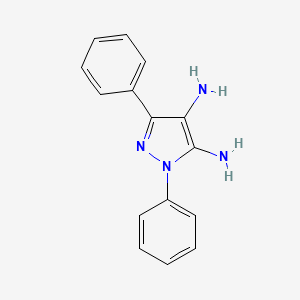
![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)
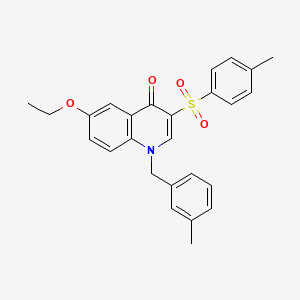
![2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B3010973.png)
